N-(1,2-benzoxazol-3-yl)pentanamide
Description
N-(1,2-Benzoxazol-3-yl)pentanamide is a heterocyclic amide derivative featuring a benzoxazole core linked to a pentanamide moiety. Benzoxazole derivatives are known for their diverse pharmacological and material science applications due to their aromatic heterocyclic structure, which confers stability and reactivity. The pentanamide chain in this compound may enhance solubility and modulate interactions with biological targets or catalytic systems.
Properties
IUPAC Name |
N-(1,2-benzoxazol-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-8-11(15)13-12-9-6-4-5-7-10(9)16-14-12/h4-7H,2-3,8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKJXHDIWPOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NOC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)pentanamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by further functionalization to introduce the pentanamide group. One common method involves the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(1,2-benzoxazol-3-yl)pentanamide, we compare its structural and functional attributes with related compounds from recent literature.
Substituent Effects on Reactivity and Stability
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound, synthesized via condensation of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, features an N,O-bidentate directing group. Unlike this compound, its benzamide core lacks the benzoxazole heterocycle, but the hydroxyl and dimethyl groups enhance its ability to coordinate with metals in catalytic C–H functionalization reactions. The absence of a pentanamide chain may limit its solubility in nonpolar environments compared to the target compound .
Sulfamoyl-Linked Pentanamide Derivatives (–3):
Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₆F₇) and others in this class incorporate sulfamoyl and isoindoline moieties. These modifications introduce polar sulfonamide groups and aromatic systems (e.g., pyridine, pyrimidine), which significantly alter electronic properties and binding affinities compared to the benzoxazole-based target compound. For example, C₆F₇ has a molecular weight of 493.53 g/mol and a yield of 83%, with elemental composition C₂₄H₂₃N₅O₅S (58.59% C, 4.81% H, 14.32% N) .
Table 1: Physicochemical Comparison of Pentanamide Derivatives
*Theoretical values calculated using ChemDraw.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
